![molecular formula C9H15N3S B13222361 1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole](/img/structure/B13222361.png)
1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole is a compound that features a unique combination of a pyrrolidine ring and an imidazole ring connected via a sulfanyl (thioether) linkage
Preparation Methods
The synthesis of 1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methylimidazole with a pyrrolidine derivative in the presence of a suitable sulfanylating agent. The reaction conditions typically include a solvent such as dichloromethane or acetonitrile and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
For industrial production, the process may be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. This often involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where halogenating agents like N-bromosuccinimide can introduce halogen atoms into the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole ring .
Scientific Research Applications
1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfanyl and imidazole functionalities is beneficial.
Mechanism of Action
The mechanism of action of 1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. The sulfanyl group can interact with thiol groups in proteins, affecting their function and stability. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole can be compared with other similar compounds, such as:
1-methyl-2-pyrrolidinone: This compound lacks the imidazole ring and sulfanyl group, making it less versatile in terms of chemical reactivity and biological activity.
1-methylimidazole:
2-(pyrrolidin-1-ylmethyl)aniline:
Properties
Molecular Formula |
C9H15N3S |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
1-methyl-2-(pyrrolidin-2-ylmethylsulfanyl)imidazole |
InChI |
InChI=1S/C9H15N3S/c1-12-6-5-11-9(12)13-7-8-3-2-4-10-8/h5-6,8,10H,2-4,7H2,1H3 |
InChI Key |
MRZHGEQPLXESTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13222283.png)

![1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13222292.png)
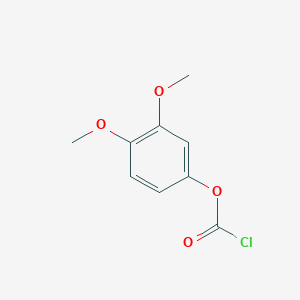
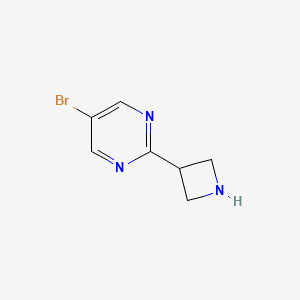
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine](/img/structure/B13222307.png)
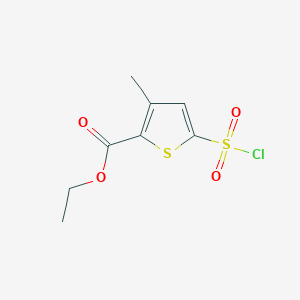
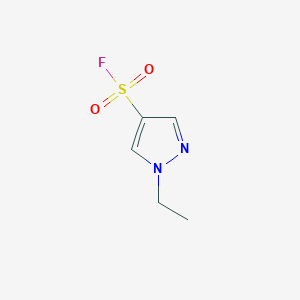
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile](/img/structure/B13222337.png)
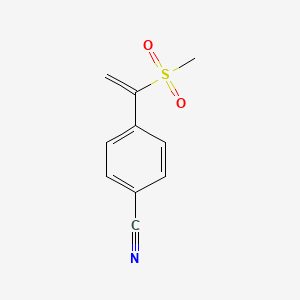
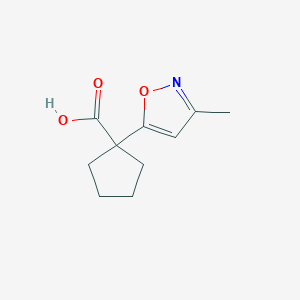
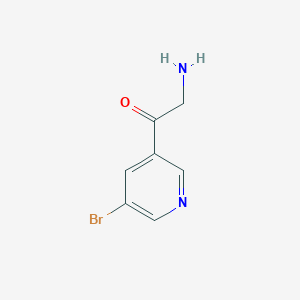
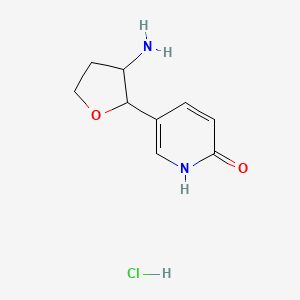
![1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13222358.png)
